molecular formula C12H6Cl5NO2S2 B11971906 N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide CAS No. 60199-40-8

N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide

Cat. No.: B11971906
CAS No.: 60199-40-8
M. Wt: 437.6 g/mol
InChI Key: AKQNJXOVPJULNN-UHFFFAOYSA-N
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Description

N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide: is a chemical compound with the molecular formula C12H6Cl5NO2S2 and a molecular weight of 437.58 g/mol This compound is characterized by the presence of a pentachlorophenyl group attached to a sulfanylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide typically involves the reaction of pentachlorothiophenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .

Medicine: The compound’s potential as an enzyme inhibitor also extends to medicinal chemistry, where it is investigated for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Comparison: N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide is unique due to the presence of multiple chlorine atoms on the phenyl ring, which significantly affects its chemical reactivity and biological activityThe presence of chlorine atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .

Properties

CAS No.

60199-40-8

Molecular Formula

C12H6Cl5NO2S2

Molecular Weight

437.6 g/mol

IUPAC Name

N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide

InChI

InChI=1S/C12H6Cl5NO2S2/c13-7-8(14)10(16)12(11(17)9(7)15)21-18-22(19,20)6-4-2-1-3-5-6/h1-5,18H

InChI Key

AKQNJXOVPJULNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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